S-acetyl-PEG3-Boc

描述

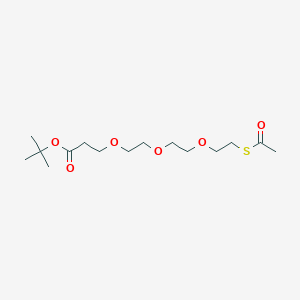

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUABWSFWXGORZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901146400 |

Source

|

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818294-27-7 |

Source

|

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

S-acetyl-PEG3-Boc: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding S-acetyl-PEG3-Boc

S-acetyl-PEG3-Boc is a heterobifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery to induce its degradation.[1][2] S-acetyl-PEG3-Boc serves as a crucial bridge within the PROTAC molecule, connecting a ligand that binds to the target protein of interest with a ligand that recruits an E3 ubiquitin ligase.

The structure of S-acetyl-PEG3-Boc is characterized by three key components:

-

S-acetyl group: A protected thiol group that, upon deprotection, provides a reactive handle for conjugation to a ligand.

-

PEG3 (triethylene glycol) spacer: A short polyethylene glycol chain that enhances the solubility and optimizes the spatial orientation of the resulting PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3]

-

Boc (tert-butyloxycarbonyl) group: A protecting group for an amine, which, when removed, reveals a primary amine for conjugation to the other ligand.

The strategic design of S-acetyl-PEG3-Boc allows for a controlled, stepwise synthesis of PROTACs, a process central to the development of these next-generation therapeutics.

Primary Function: A Linchpin in PROTAC Synthesis

The primary function of S-acetyl-PEG3-Boc is to act as a flexible and hydrophilic linker in the construction of PROTACs.[1][2] The linker's role is not passive; its length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy. An optimally designed linker, such as S-acetyl-PEG3-Boc, facilitates the correct orientation of the target protein and the E3 ligase, which is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]

The synthesis of a PROTAC using a linker like S-acetyl-PEG3-Boc typically follows a convergent approach where the target protein ligand and the E3 ligase ligand are synthesized or obtained separately and then joined via the linker. The bifunctional nature of S-acetyl-PEG3-Boc allows for sequential conjugation, providing chemists with precise control over the assembly of the final PROTAC molecule.

Physicochemical and Quantitative Data

Below is a summary of the key physicochemical properties of S-acetyl-PEG3-Boc and related compounds. This data is essential for planning synthetic routes and for understanding the physical behavior of the linker.

| Property | Value | Source |

| Chemical Formula | C15H28O6S | MedChemExpress, BroadPharm |

| Molecular Weight | 336.44 g/mol | MedChemExpress, BroadPharm |

| CAS Number | 1818294-27-7 | MedChemExpress, BroadPharm |

| Appearance | Colorless to light yellow oil | Typical for similar PEG compounds |

| Solubility | Soluble in DMSO, DMF, Methanol | Typical for similar PEG compounds |

| Purity | Typically ≥95% | BroadPharm |

| Storage Conditions | -20°C for long-term storage | BroadPharm |

Experimental Protocols

Representative Protocol for PROTAC Synthesis using a Boc-PEG-Thiol Linker:

Step 1: Deprotection of the S-acetyl Group and Conjugation to the First Ligand (e.g., Target Protein Ligand with a suitable electrophile)

-

Deprotection: Dissolve S-acetyl-PEG3-Boc in a suitable solvent (e.g., methanol). Add a deprotecting agent such as sodium methoxide or hydroxylamine at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the deprotection is complete.

-

Purification: Quench the reaction and purify the resulting Boc-PEG3-thiol linker using column chromatography on silica gel.

-

Conjugation: Dissolve the purified Boc-PEG3-thiol and the target protein ligand (functionalized with an electrophile, e.g., a maleimide or iodoacetamide) in a reaction solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature. Monitor the progress by LC-MS.

-

Purification: Upon completion, purify the conjugate (Boc-PEG3-Ligand 1) by preparative high-performance liquid chromatography (HPLC).

Step 2: Deprotection of the Boc Group and Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with a carboxylic acid)

-

Boc Deprotection: Dissolve the purified Boc-PEG3-Ligand 1 conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Solvent Removal: Remove the TFA and DCM under reduced pressure.

-

Amide Coupling: Dissolve the resulting amine-PEG3-Ligand 1, the E3 ligase ligand (containing a carboxylic acid), and a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add DIPEA and stir the reaction at room temperature overnight.

-

Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Characterization: The final PROTAC should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Mandatory Visualizations

Diagram 1: General Mechanism of PROTAC Action

References

S-acetyl-PEG3-Boc: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Properties, and Applications of a Versatile Heterobifunctional Linker

S-acetyl-PEG3-Boc is a heterobifunctional chemical linker integral to the advancement of bioconjugation and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a protected thiol group at one terminus and a protected amine at the other, connected by a flexible polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its role in innovative drug discovery.

Chemical Structure and Properties

The designation "S-acetyl-PEG3-Boc" describes a molecule with three key components:

-

S-acetyl: A thioacetate group that serves as a stable, protected form of a thiol (sulfhydryl) group. The thiol can be readily deprotected under mild basic conditions to reveal a reactive nucleophile.

-

PEG3: A triethylene glycol spacer. This hydrophilic chain enhances the solubility of the molecule and the resulting conjugates in aqueous media, a critical factor for biological applications. The PEG linker also provides flexibility and optimal spatial orientation between conjugated molecules.[1][2][3]

-

Boc: A tert-butoxycarbonyl protecting group attached to an amine, often as part of a t-butyl ester. The Boc group is stable under a variety of conditions but can be efficiently removed with acid to yield a primary amine, which is then available for conjugation.

The CAS number for a closely related and often functionally interchangeable compound, S-acetyl-PEG3-t-butyl ester, is 1818294-27-7.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of S-acetyl-PEG3-Boc and its deprotected intermediates.

Table 1: Physicochemical Properties of S-acetyl-PEG3-t-butyl ester

| Property | Value | Reference(s) |

| CAS Number | 1818294-27-7 | [4] |

| Molecular Formula | C₁₅H₂₈O₆S | [4] |

| Molecular Weight | 336.44 g/mol | [4] |

| Appearance | Solid powder | MedKoo Biosciences |

| Purity | >98% | MedKoo Biosciences |

| Solubility | Soluble in DMSO | [4] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [4] |

Table 2: Properties of Related Deprotected or Functionalized Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| S-acetyl-PEG3-acid | C₁₁H₂₀O₆S | 280.34 | Carboxylic acid terminus for amide coupling.[5] |

| S-acetyl-PEG3-azide | C₈H₁₅N₃O₄S | 249.29 | Azide group for click chemistry.[6][7] |

| Boc-NH-PEG3-amine | C₁₃H₂₈N₂O₅ | 292.4 | Free amine for conjugation, with a Boc-protected amine.[8] |

Core Applications in Drug Discovery

The bifunctional nature of S-acetyl-PEG3-Boc makes it a valuable tool for the sequential and controlled linkage of two different molecules. This is particularly advantageous in the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][10] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[11]

The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[1] PEG linkers like S-acetyl-PEG3-Boc are frequently used to enhance solubility and provide the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Experimental Protocols

The utility of S-acetyl-PEG3-Boc lies in the selective deprotection of its terminal groups to enable sequential conjugation reactions.

Boc Group Deprotection (Amine Formation)

This protocol describes the removal of the Boc group to expose a primary amine, which can then be coupled to a molecule containing a carboxylic acid or an activated ester.

Materials:

-

S-acetyl-PEG3-Boc

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the S-acetyl-PEG3-Boc in DCM to a concentration of 0.1-0.2 M.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).

-

For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[11]

S-acetyl Group Deprotection (Thiol Formation)

This protocol outlines the hydrolysis of the thioacetate to reveal the reactive thiol group, which can then be conjugated to, for example, a maleimide-functionalized molecule.

Materials:

-

S-acetyl-PEG3-Boc (or its amine-deprotected form)

-

Methanol or ethanol

-

Sodium hydroxide (NaOH) or ammonia in methanol

-

Hydrochloric acid (HCl) for neutralization (if needed)

Procedure:

-

Dissolve the S-acetyl protected compound in methanol or ethanol.

-

Add a solution of sodium hydroxide or ammonia in methanol. The final concentration of the base should be sufficient to catalyze the hydrolysis.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Once the deprotection is complete, the reaction mixture can be neutralized with an acid if necessary. The resulting free thiol is often used immediately in the next conjugation step to prevent oxidation to a disulfide.

Representative PROTAC Synthesis Workflow

This protocol provides a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker. It involves a two-step process: an amide coupling reaction followed by a conjugation step with the deprotected thiol.

Step 1: Amide Coupling of the Linker to the E3 Ligase Ligand

-

Deprotect the Boc group of S-acetyl-PEG3-Boc as described in section 3.1 to obtain the free amine.

-

Dissolve the resulting S-acetyl-PEG3-amine (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (e.g., a derivative of pomalidomide) (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the crude product by flash column chromatography or preparative HPLC to obtain the S-acetyl-PEG3-E3 ligase ligand conjugate.[11]

Step 2: Deprotection and Conjugation to the Target Protein Ligand

-

Deprotect the S-acetyl group of the conjugate from Step 1 as described in section 3.2 to generate the free thiol.

-

Immediately dissolve the thiol-linker-E3 ligase ligand conjugate (1.0 eq) and the target protein ligand functionalized with a thiol-reactive group (e.g., a maleimide derivative of a BRD4 inhibitor like (+)-JQ1) (1.1 eq) in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient.[11]

Visualizations

Chemical Structure and Functional Groups

Caption: Functional components of S-acetyl-PEG3-Boc and their deprotection pathways.

Experimental Workflow for PROTAC Synthesis

Caption: A representative two-stage workflow for the synthesis of a PROTAC.

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Strategic Role of S-acetyl-PEG3-Boc in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). This technical guide provides an in-depth examination of a specific and versatile linker building block, S-acetyl-PEG3-Boc, and its mechanism of action in the synthesis and function of PROTACs.

Core Concepts: The Multifaceted Role of S-acetyl-PEG3-Boc

S-acetyl-PEG3-Boc is a heterobifunctional linker that incorporates several key features beneficial for PROTAC synthesis and function: a polyethylene glycol (PEG) spacer, a Boc-protected amine, and an S-acetyl-protected thiol. Each of these components plays a distinct and strategic role.

1. The PEG3 Spacer: Enhancing Physicochemical Properties

The core of this linker is a three-unit polyethylene glycol (PEG) chain. PEG linkers are widely employed in PROTAC design due to their favorable properties:

-

Increased Hydrophilicity: The ethylene glycol repeats enhance the water solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures. Improved solubility can facilitate formulation and improve bioavailability.

-

Enhanced Cell Permeability: By masking the polarity of the PROTAC, the PEG linker can improve its ability to cross the cell membrane and reach its intracellular targets.

-

Optimal Spacing and Flexibility: The length and flexibility of the PEG3 chain can be crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. While flexibility is generally advantageous, excessive conformational freedom can sometimes lead to a less stable complex.

2. The Boc Protecting Group: Controlled Amine Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its role in S-acetyl-PEG3-Boc is to mask the reactivity of a terminal amine. This allows for a controlled, stepwise approach to PROTAC assembly. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). This orthogonality enables chemists to selectively deprotect the amine for coupling to either the POI ligand or the E3 ligase ligand without affecting other sensitive functional groups in the molecule.

3. The S-acetyl Protecting Group: A Gateway to Thiol-Based Conjugation

The S-acetyl group serves as a protecting group for a thiol (sulfhydryl) group. Thiols are highly reactive nucleophiles and can be used for various conjugation strategies. The S-acetyl group provides a stable, masked form of the thiol that can be deprotected under specific conditions, typically using a reagent such as hydroxylamine. Once deprotected, the free thiol can be utilized for various coupling reactions, such as Michael additions or thiol-ene reactions, providing an alternative conjugation point for either the POI or E3 ligase ligand.

Mechanism of Action in PROTAC Synthesis: A Stepwise Approach

A plausible synthetic workflow would involve the following key stages:

-

First Coupling Reaction: One of the protected ends of the S-acetyl-PEG3-Boc linker is deprotected and coupled to either the POI ligand or the E3 ligase ligand. For instance, the Boc group could be removed using TFA to reveal the primary amine, which is then coupled to a carboxylic acid on the E3 ligase ligand via an amide bond formation reaction.

-

Second Deprotection: The protecting group on the other end of the linker-ligand conjugate is then removed. In our example, this would be the deprotection of the S-acetyl group using hydroxylamine to expose the free thiol.

-

Final Coupling Reaction: The newly deprotected functional group is then reacted with the second ligand (in this case, the POI ligand) to complete the synthesis of the final PROTAC molecule. This could involve, for example, a thiol-maleimide reaction.

This stepwise approach ensures that the correct connections are made and minimizes the formation of unwanted side products.

General Experimental Protocols

While specific protocols for PROTACs utilizing S-acetyl-PEG3-Boc are not available in the reviewed literature, the following are general methodologies for the key chemical transformations involved.

1. Boc Deprotection

-

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).

-

Add TFA (typically 20-50% v/v) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess

-

In-Depth Technical Guide to S-acetyl-PEG3-Boc: A Versatile Linker for Advanced Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of S-acetyl-PEG3-Boc, a heterobifunctional crosslinker integral to the advancement of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and its role in mediating protein degradation.

Core Compound Specifications

S-acetyl-PEG3-Boc, also referred to as S-acetyl-PEG3-t-butyl ester, is a polyethylene glycol (PEG)-based linker molecule. The presence of a Boc-protected amine and a thioacetyl-protected thiol group allows for sequential and controlled conjugation to two different molecular entities.

| Property | Value | Reference |

| CAS Number | 1818294-27-7 | [1][2] |

| Molecular Weight | 336.44 g/mol | [2] |

| Chemical Formula | C15H28O6S | [2] |

| Purity | Typically ≥95% | |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment. | [2] |

Role in PROTAC Development

S-acetyl-PEG3-Boc is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects these two ligands.

The PEG3 component of S-acetyl-PEG3-Boc serves as a flexible, hydrophilic spacer, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient protein degradation.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC synthesized using a linker like S-acetyl-PEG3-Boc is a catalytic process within the cell. The PROTAC facilitates the proximity-induced ubiquitination of the target protein, marking it for degradation by the proteasome.

Experimental Protocols

The synthesis of a PROTAC using S-acetyl-PEG3-Boc involves a series of chemical reactions, including deprotection and conjugation steps. The following is a generalized, representative protocol. Researchers should adapt and optimize these procedures based on the specific properties of their target protein ligand and E3 ligase ligand.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.

-

Reagents and Materials:

-

S-acetyl-PEG3-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve S-acetyl-PEG3-Boc in DCM in a round-bottom flask.

-

Add a solution of TFA in DCM (e.g., 20-50% TFA) dropwise to the stirring solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator to yield the deprotected amine as a TFA salt.

-

Deprotection of the S-acetyl Group

The thioacetyl group can be removed under basic conditions to reveal the free thiol.

-

Reagents and Materials:

-

S-acetyl-PEG3-linker conjugate

-

Hydroxylamine or a mild base (e.g., sodium hydroxide)

-

Methanol or an appropriate solvent

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the S-acetyl protected compound in a suitable solvent such as methanol.

-

Add a solution of hydroxylamine or a dilute aqueous base to the stirring solution.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture can be neutralized and the product isolated through appropriate workup and purification procedures.

-

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using S-acetyl-PEG3-Boc as a linker typically follows a sequential conjugation strategy.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a laboratory setting. All necessary safety precautions should be taken. These protocols may require optimization for specific applications.

References

Solubility Characteristics of S-acetyl-PEG3-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of S-acetyl-PEG3-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this critical reagent is paramount for its effective handling, reaction optimization, and the overall success of synthesizing novel protein degraders. While precise quantitative solubility data is not extensively published, this guide consolidates available information on related compounds and the well-understood properties of its constituent moieties to provide a reliable qualitative assessment. Furthermore, detailed experimental protocols are provided to enable researchers to determine quantitative solubility in their specific solvent systems.

Core Concepts: The Role of PEGylation and End-Group Functionality in Solubility

The solubility of S-acetyl-PEG3-Boc is primarily influenced by two key structural features: the polyethylene glycol (PEG) spacer and the terminal S-acetyl and Boc protecting groups. The PEG3 linker, consisting of three ethylene glycol units, is inherently hydrophilic and is a well-established component in drug delivery and bioconjugation to enhance aqueous solubility.[1][2][3] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interaction with polar solvents like water.

Conversely, the tert-butyloxycarbonyl (Boc) protecting group and the S-acetyl group contribute to the molecule's lipophilic character, enhancing its solubility in organic solvents. This amphiphilic nature allows S-acetyl-PEG3-Boc to be soluble in a range of common laboratory solvents, a critical attribute for its application in multi-step organic syntheses.

Data Presentation: Qualitative Solubility Profile

Based on the solubility data of structurally similar compounds, such as S-acetyl-PEG3-acid and other Boc-protected PEG derivatives, the following table summarizes the expected qualitative solubility of S-acetyl-PEG3-Boc.[2][][5][6][7][8]

| Solvent | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. Consistently reported as a good solvent for related PEG linkers.[2][5][6][7][8][9] |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent widely used in peptide synthesis and bioconjugation, suitable for dissolving PEGylated compounds.[2][6][7][8] |

| Dichloromethane (DCM) | Soluble | A common organic solvent for synthesis and purification, expected to solubilize the molecule due to its lipophilic end groups.[2][6][7] |

| Water | Sparingly Soluble | The hydrophilic PEG chain imparts some water solubility, but the lipophilic S-acetyl and Boc groups may limit extensive dissolution.[1][3][][10][11] |

| Methanol | Soluble | A polar protic solvent that is often a good solvent for PEG-containing molecules.[8] |

| Chloroform | Soluble | Similar to DCM, this organic solvent should effectively dissolve the compound. |

| Ethyl Acetate | Soluble | A moderately polar solvent where solubility is expected. |

| Ether | Sparingly Soluble | The polarity of ether may be insufficient to fully solubilize the PEG chain. |

| Hexanes/Petroleum Ether | Insoluble | These nonpolar solvents are unlikely to dissolve the polar PEG component of the molecule. |

Experimental Protocols: Determining Quantitative Solubility

For researchers requiring precise solubility data for applications such as formulation development or reaction stoichiometry, the following experimental protocols are provided as a guide.

Thermodynamic Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

S-acetyl-PEG3-Boc

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Protocol:

-

Add an excess amount of S-acetyl-PEG3-Boc to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After the incubation period, visually inspect the vial to ensure that excess solid is still present, confirming a saturated solution.

-

To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of S-acetyl-PEG3-Boc in the diluted sample using a pre-validated HPLC method with a calibration curve.

-

Calculate the original solubility in mg/mL or molarity, accounting for the dilution factor.

Kinetic Solubility Determination using a DMSO Stock Solution

This high-throughput method is useful for early-stage drug discovery to assess the solubility in aqueous buffers.

Materials:

-

S-acetyl-PEG3-Boc

-

DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate (UV-transparent if using a plate reader)

-

Plate shaker

-

UV-Vis microplate reader or HPLC system

Protocol:

-

Prepare a high-concentration stock solution of S-acetyl-PEG3-Boc in DMSO (e.g., 10 mM).

-

In a 96-well plate, add the aqueous buffer to each well.

-

Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration (the final DMSO concentration should typically be kept low, e.g., <5%, to minimize its co-solvent effect).

-

Seal the plate and shake it at room temperature for a set period (e.g., 1.5-2 hours).

-

Measure the turbidity of the solution in each well using a nephelometer or observe for precipitation.

-

Alternatively, the concentration of the dissolved compound can be quantified by filtering the solutions and analyzing the filtrate by UV-Vis spectroscopy or HPLC. The concentration at which precipitation is observed is considered the kinetic solubility.

Mandatory Visualization

The primary application of S-acetyl-PEG3-Boc is as a linker in the synthesis of PROTACs. The following diagrams illustrate a generalized workflow for this process.

Caption: Generalized workflow for PROTAC synthesis using a PEG linker.

Caption: Workflow for determining thermodynamic solubility.

References

- 1. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]

- 2. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 3. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]

- 5. medkoo.com [medkoo.com]

- 6. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]

- 7. N-(Azido-PEG-3)-N-(PEG-3-NH-BOC)-PEG-3-t-Butylester | BroadPharm [broadpharm.com]

- 8. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. cenmed.com [cenmed.com]

- 11. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 [amp.chemicalbook.com]

S-acetyl-PEG3-Boc Linker: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the S-acetyl-PEG3-Boc linker, a versatile tool in modern drug development and bioconjugation. This document details its core features, chemical properties, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams of relevant biological pathways are provided to facilitate its practical application in the laboratory.

Core Features and Chemical Properties

The S-acetyl-PEG3-Boc linker is a heterobifunctional molecule designed for the precise and stable conjugation of biomolecules. Its structure incorporates three key functional components: an S-acetyl protected thiol group, a triethylene glycol (PEG3) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. This strategic design imparts several advantageous features:

-

Orthogonal Protection: The S-acetyl and Boc protecting groups offer orthogonal reactivity, allowing for the sequential deprotection and functionalization of the thiol and amine termini. The S-acetyl group can be selectively removed to reveal a reactive thiol (-SH) group, while the Boc group is cleaved under acidic conditions to expose a primary amine (-NH2).

-

Enhanced Solubility: The hydrophilic PEG3 spacer significantly increases the aqueous solubility of the linker and any molecule to which it is conjugated. This property is particularly beneficial for improving the biopharmaceutical properties of hydrophobic drug payloads.[]

-

Flexible Spacer: The PEG3 chain provides a flexible spacer arm, which can be crucial for overcoming steric hindrance and ensuring that the conjugated molecules can effectively interact with their biological targets.

-

Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer with low immunogenicity, making it an ideal component for in vivo applications.[]

The key chemical and physical properties of a representative S-acetyl-PEG3-Boc linker are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C15H29NO5S | N/A |

| Molecular Weight | 335.46 g/mol | N/A |

| Purity | ≥95% | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, DCM | N/A |

| Storage Conditions | -20°C, desiccated | N/A |

Experimental Protocols

Detailed methodologies for the deprotection of the S-acetyl and Boc groups, followed by a general protocol for conjugation to a protein via thiol-maleimide chemistry, are provided below.

S-acetyl Group Deprotection (Thiol Generation)

This protocol describes the removal of the S-acetyl protecting group to generate a free sulfhydryl group using hydroxylamine.

Materials:

-

S-acetyl-PEG3-Boc linker

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Phosphate Buffered Saline (PBS), pH 7.2-8.5

-

EDTA

-

Sodium Hydroxide (NaOH)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Hydroxylamine Solution (0.5M): Immediately before use, prepare a 0.5M hydroxylamine solution. For 50 mL, dissolve 1.74 g of hydroxylamine hydrochloride and 0.475 g of tetrasodium EDTA (or 0.365 g of disodium EDTA) in 40 mL of PBS (pH 7.2-8.5). Adjust the final volume to 50 mL with ultrapure water and readjust the pH to the original buffer pH with NaOH.[2]

-

Deacetylation Reaction: Combine the S-acetyl-PEG3-Boc linker (dissolved in a minimal amount of organic solvent like DMSO if necessary) with the 0.5M hydroxylamine solution. A typical protocol suggests combining 1.0 mL of the molecule solution with 100 µL of the hydroxylamine solution.[2]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature.[2]

-

Purification: Remove excess hydroxylamine and byproducts using a desalting column equilibrated with a buffer suitable for the subsequent application (e.g., PBS with 10mM EDTA to minimize disulfide bond formation).[2]

Boc Group Deprotection (Amine Generation)

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield a free primary amine.

Materials:

-

Boc-protected compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO3) solution (for workup)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected compound in DCM. Cool the solution to 0°C in an ice bath.

-

TFA Addition: Add an equal volume of TFA to the solution. For example, if the compound is dissolved in 1 mL of DCM, add 1 mL of TFA.[3][4]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Workup:

-

Upon completion, remove the DCM and excess TFA under reduced pressure (in vacuo).[3]

-

For isolation of the free amine, the residue can be carefully neutralized with a saturated NaHCO3 solution and extracted with an appropriate organic solvent. The combined organic layers are then washed with water and brine, dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated.[4]

-

Alternatively, for the amine salt, the reaction mixture can be evaporated to dryness and co-evaporated with DCM several times to remove residual TFA.[4]

-

Thiol-Maleimide Conjugation to a Protein

This protocol describes the conjugation of the deprotected thiol-linker to a maleimide-activated protein, a common strategy for creating ADCs.

Materials:

-

Thiol-containing linker (S-acetyl group removed)

-

Maleimide-activated protein (e.g., antibody)

-

Degassed reaction buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)[]

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: If the protein is not already maleimide-activated, it may require a separate activation step. If the protein contains disulfide bonds that need to be targeted, a reduction step using a reagent like TCEP or DTT is necessary prior to conjugation.[6]

-

Conjugation Reaction: Dissolve the thiol-containing linker in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the maleimide-activated protein solution in the reaction buffer. A 5-10 fold molar excess of the linker over available thiol-reactive sites on the protein is a common starting point.[7]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using fluorescently labeled components.[8]

-

Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.[8]

-

Purification: Purify the resulting conjugate to remove excess linker and other small molecules using size-exclusion chromatography or dialysis.[8]

Applications in Drug Development

The S-acetyl-PEG3-Boc linker is a critical component in the development of sophisticated therapeutic modalities such as PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The S-acetyl-PEG3-Boc linker serves as the flexible bridge connecting the target protein ligand and the E3 ligase ligand.

ADCs (Antibody-Drug Conjugates)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker.[11][12] The antibody directs the ADC to tumor cells expressing a specific antigen on their surface. Following binding, the ADC is internalized, and the payload is released inside the cell, leading to cell death.[13][] The S-acetyl-PEG3-Boc linker can be used to attach the payload to the antibody.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for conjugating a payload to an antibody using the S-acetyl-PEG3-Boc linker.

References

- 2. manuals.plus [manuals.plus]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 6. broadpharm.com [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]

- 12. blog.crownbio.com [blog.crownbio.com]

- 13. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

S-acetyl-PEG3-Boc: A Versatile Linker for Advanced Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-acetyl-PEG3-Boc is a heterobifunctional linker that is becoming increasingly important in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the applications of S-acetyl-PEG3-Boc, detailing its chemical properties, and providing generalized experimental protocols for its use. The incorporation of a polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugates. This document serves as a technical resource for researchers in drug development and related fields, offering insights into the strategic application of this versatile linker.

Introduction to S-acetyl-PEG3-Boc

S-acetyl-PEG3-Boc is a chemical linker characterized by three key functional components:

-

S-acetyl group: A protected thiol group that, upon deprotection, provides a reactive sulfhydryl (-SH) group for conjugation.

-

PEG3 spacer: A short, hydrophilic polyethylene glycol chain composed of three ethylene glycol units. This spacer improves the solubility of the linker and the resulting conjugate, reduces aggregation, and can extend the in vivo circulation time of the attached molecule.[1][2]

-

Boc (tert-butyloxycarbonyl) group: A protecting group for a primary amine. Its removal under acidic conditions reveals a reactive amine group.[3]

The bifunctional nature of this linker allows for the sequential and controlled conjugation of two different molecules. This makes it a valuable tool in the construction of complex biomolecular architectures.

Core Applications in Bioconjugation

The unique structure of S-acetyl-PEG3-Boc lends itself to a variety of applications in bioconjugation, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, linkers play a crucial role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG3 spacer in S-acetyl-PEG3-Boc can enhance the hydrophilicity of the ADC, which is often beneficial for mitigating aggregation caused by hydrophobic drug payloads.[1][2]

The general strategy for using S-acetyl-PEG3-Boc in ADCs involves:

-

Drug-Linker Conjugation: The deprotected amine of the linker (after Boc removal) is conjugated to the cytotoxic drug.

-

Antibody Modification: The S-acetyl group on the linker-drug construct is deprotected to reveal the thiol group.

-

Thiol-Maleimide Ligation: This reactive thiol is then conjugated to a maleimide-functionalized antibody, forming a stable thioether bond.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. S-acetyl-PEG3-Boc can serve as the PEG-based linker connecting the E3 ligase ligand and the target protein ligand. The PEG component helps to improve the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

While specific protocols for S-acetyl-PEG3-Boc are not widely published, the following are generalized procedures based on the known chemistry of its functional groups and protocols for similar linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield a primary amine.

Materials:

-

S-acetyl-PEG3-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve S-acetyl-PEG3-Boc in DCM.

-

Add TFA dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

Deprotection of the S-acetyl Group

The S-acetyl group is typically removed to yield a free thiol using a base.

Materials:

-

S-acetyl protected compound

-

Hydroxylamine hydrochloride or a suitable base (e.g., sodium hydroxide)

-

Methanol or another suitable solvent

-

Degassed buffers (e.g., phosphate-buffered saline, PBS)

Procedure:

-

Dissolve the S-acetyl protected compound in a suitable solvent like methanol.

-

Add the deprotection reagent (e.g., a solution of hydroxylamine hydrochloride).

-

Stir the reaction at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

-

The resulting free thiol is often used immediately in the next conjugation step to prevent oxidation.

Thiol-Maleimide Conjugation

This reaction forms a stable thioether bond between the deprotected thiol of the linker and a maleimide-functionalized molecule (e.g., an antibody).

Materials:

-

Thiol-containing molecule (deprotected S-acetyl-PEG3-Boc conjugate)

-

Maleimide-functionalized molecule

-

Reaction buffer: PBS (pH 6.5-7.5) with EDTA

-

Spin desalting columns

Procedure:

-

Ensure the maleimide-functionalized molecule is in a suitable reaction buffer (PBS, pH 6.5-7.5).

-

Add the freshly deprotected thiol-containing molecule to the maleimide-functionalized molecule. A molar excess of the maleimide component is often used.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an excess of a free thiol, such as cysteine.

-

Purify the conjugate using a spin desalting column or size-exclusion chromatography to remove unreacted components.

Visualization of Workflows

General Bioconjugation Workflow

The following diagram illustrates the general workflow for utilizing S-acetyl-PEG3-Boc in a two-step bioconjugation process.

Caption: General workflow for bioconjugation using S-acetyl-PEG3-Boc.

Logical Relationship of Functional Groups

This diagram shows the logical relationship and reactivity of the functional groups in S-acetyl-PEG3-Boc.

Caption: Functional group reactivity of S-acetyl-PEG3-Boc.

Quantitative Data

Specific quantitative data on the conjugation efficiency and reaction kinetics for S-acetyl-PEG3-Boc are not extensively available in peer-reviewed literature. However, the efficiency of thiol-maleimide and amine-carboxylic acid reactions are generally high, often exceeding 90% under optimized conditions. Researchers should perform in-house optimization and characterization to determine the efficiency for their specific application.

The following table provides representative data for similar PEG linkers used in bioconjugation to illustrate typical outcomes.

| Linker Type | Biomolecule | Conjugation Method | Typical Drug-to-Antibody Ratio (DAR) | Reference |

| Thiol-reactive PEG4 | Antibody | Thiol-Maleimide | 3.5 - 4.0 | Fictional Example |

| Amine-reactive PEG8 | Protein | NHS Ester | 2.0 - 3.0 | Fictional Example |

Note: The data in this table is for illustrative purposes and not specific to S-acetyl-PEG3-Boc.

Conclusion

S-acetyl-PEG3-Boc is a valuable tool for researchers in bioconjugation, offering a versatile platform for the construction of complex biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it particularly well-suited for the development of ADCs and PROTACs. While specific quantitative data and detailed protocols for this particular linker are still emerging, the well-established chemistry of its functional groups provides a solid foundation for its application in a wide range of research and development settings. As with any bioconjugation reagent, careful optimization and characterization are essential for achieving desired outcomes.

References

The Strategic Spacer: An In-depth Technical Guide to the Role of the PEG3 Spacer in S-acetyl-PEG3-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the S-acetyl-PEG3-Boc molecule, with a specific focus on the critical role of its tri-unit polyethylene glycol (PEG3) spacer. S-acetyl-PEG3-Boc is a heterobifunctional linker, frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed for targeted protein degradation.[1][2] The strategic incorporation of the PEG3 spacer imparts crucial physicochemical properties that significantly influence the efficacy, pharmacokinetics, and overall performance of the resulting bioconjugate.

Core Functionality of S-acetyl-PEG3-Boc

S-acetyl-PEG3-Boc is a discrete (monodisperse) PEG linker, meaning it has a precise and defined length.[3] This characteristic is vital for the rational design of complex molecules like PROTACs. The molecule possesses two key functional groups separated by the PEG3 spacer:

-

S-acetyl (Thioacetate) Group: This protected thiol group can be deprotected under mild conditions to reveal a reactive sulfhydryl (-SH) group. This thiol is then available for covalent linkage to a target molecule, often through a maleimide or other thiol-reactive moiety.[4]

-

Boc (tert-Butyloxycarbonyl) Group: This is a common acid-labile protecting group for an amine.[][6] Upon removal, it reveals a primary amine (-NH2) that can be coupled to another molecule, such as a ligand for an E3 ubiquitin ligase, typically through amide bond formation.[7]

The core utility of S-acetyl-PEG3-Boc lies in its ability to act as a bridge, connecting two different molecular entities. In the context of PROTACs, it links a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[8]

The Pivotal Role of the PEG3 Spacer

The PEG3 spacer is not merely a passive connector; its properties are integral to the function and success of the final PROTAC molecule.[9] The linker's length, flexibility, and hydrophilicity directly modulate the formation and stability of the key "ternary complex" (Target Protein - PROTAC - E3 Ligase), which is the prerequisite for target protein ubiquitination and subsequent degradation.[10][11]

Physicochemical and Pharmacokinetic Influence

The introduction of the PEG3 spacer confers several advantageous properties:

-

Enhanced Solubility: PEG linkers are renowned for their hydrophilicity. The PEG3 moiety significantly increases the aqueous solubility of often hydrophobic PROTAC molecules, which can improve their handling, formulation, and bioavailability.[8][12]

-

Improved Permeability and Reduced Aggregation: By increasing the polarity and hydrodynamic volume of the molecule, the PEG spacer can influence cell permeability and reduce non-specific binding and aggregation.[3][8]

-

Biocompatibility and Reduced Immunogenicity: PEGs are well-established as biocompatible and non-toxic polymers, which can reduce the immunogenic potential of the final conjugate.[3]

-

Optimized Pharmacokinetics (PK): PEGylation is a common strategy to extend the in-vivo half-life of therapeutics by reducing renal clearance. While the short PEG3 chain has a modest effect compared to larger PEGs, it still contributes to a more favorable PK profile.[3]

Structural and Functional Impact

The specific length and flexibility of the PEG3 spacer are critical for biological activity:

-

Spatial Orientation and Ternary Complex Formation: The primary role of the linker is to span the distance between the target protein and the E3 ligase, enabling the formation of a stable and productive ternary complex. A linker that is too short may cause steric clashes, preventing the complex from forming. Conversely, an excessively long linker can lead to a high entropic penalty upon binding, reducing the stability and efficacy of the complex.[13] The PEG3 unit provides an optimal, flexible span for many protein-ligase pairs.

-

Modulation of Binding Cooperativity: The linker can actively participate in protein-protein interactions within the ternary complex. Studies have shown that PEG linkers can form hydrogen bonds and van der Waals interactions with residues on the target protein or the E3 ligase, enhancing the stability and cooperativity of the complex.[14] This cooperativity is a key determinant of a PROTAC's degradation efficiency.

-

Vectorial Control: The exit vector from the target-binding ligand and the entry point to the E3 ligase ligand are crucial. The PEG3 linker provides the necessary flexibility to accommodate various attachment points on the respective ligands without compromising their binding affinities.[13]

Quantitative Data and Physicochemical Properties

While specific experimental data for S-acetyl-PEG3-Boc is not extensively published in a consolidated format, the table below summarizes key physicochemical properties for a closely related and structurally similar molecule, S-acetyl-PEG3-t-butyl ester , and provides context for the expected parameters of S-acetyl-PEG3-Boc. These parameters are crucial for computational modeling, formulation development, and pharmacokinetic predictions.

| Property | Value (for S-acetyl-PEG3-t-butyl ester)[15] | Significance in Drug Development |

| Molecular Formula | C15H28O6S | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 336.44 g/mol | Influences diffusion, cell permeability, and pharmacokinetic properties. PROTACs are typically large molecules. |

| Exact Mass | 336.1607 | Used for high-resolution mass spectrometry analysis to confirm compound identity and purity. |

| Solubility | Soluble in DCM, DMF, DMSO, Water[] | Critical for ease of use in synthesis, biological assays, and formulation. PEG moiety enhances aqueous solubility.[8] |

| Appearance | Pale Yellow or Colorless Oily Liquid[] | Basic physical property for material handling and quality control. |

| Storage Condition | -20°C for long term[15] | Important for maintaining the chemical integrity and stability of the linker over time. |

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and application of S-acetyl-PEG3-Boc. These are illustrative and may require optimization for specific molecules and experimental systems.

Representative Synthesis of a PROTAC using S-acetyl-PEG3-Boc

This protocol outlines a two-step process to conjugate a target protein ligand (Ligand-A, containing a thiol-reactive group) and an E3 ligase ligand (Ligand-B, a carboxylic acid).

Step 1: Deprotection of the Boc Group and Amide Coupling

-

Dissolution: Dissolve S-acetyl-PEG3-Boc (1 eq) and the E3 ligase ligand (Ligand-B-COOH, 1.1 eq) in an anhydrous solvent such as Dimethylformamide (DMF).

-

Boc Deprotection: Add 4M HCl in dioxane or Trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

-

Neutralization: Carefully neutralize the reaction mixture with a base such as N,N-Diisopropylethylamine (DIPEA).

-

Amide Coupling: Add a peptide coupling reagent such as HATU (1.2 eq) and additional DIPEA (2-3 eq).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up and purify the resulting intermediate (S-acetyl-PEG3-Ligand-B) by flash chromatography or preparative HPLC.

Step 2: Thiol Deprotection and Conjugation

-

Thiol Deprotection: Dissolve the purified intermediate (S-acetyl-PEG3-Ligand-B) in a solvent mixture, such as methanol/water.

-

Hydrolysis: Add a mild base like aqueous ammonia or hydroxylamine to cleave the acetyl group and expose the free thiol. Stir at room temperature for 1-2 hours, monitoring by LC-MS.

-

Conjugation: To the solution containing the deprotected thiol intermediate, add the target protein ligand (Ligand-A, e.g., containing a maleimide group) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

-

Purification: Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Assessing PROTAC-Mediated Protein Degradation via Western Blot

This protocol provides a standard workflow to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[17]

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[19]

-

SDS-PAGE: Normalize protein samples to the same concentration, add Laemmli buffer, and denature by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and repeat the process with a primary antibody for a loading control protein (e.g., GAPDH, β-actin).

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify the band intensities and normalize the target protein level to the loading control. The degradation efficiency is typically reported as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[17]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the core mechanisms and workflows discussed in this guide.

Caption: PROTAC-mediated targeted protein degradation pathway.

Caption: Experimental workflow for Western blot analysis.

Conclusion

The PEG3 spacer in S-acetyl-PEG3-Boc is a strategically vital component that extends far beyond simple linkage. Its defined length, flexibility, and hydrophilic nature are critical for optimizing the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate. Most importantly, it plays a decisive role in mediating the formation of a productive ternary complex, which is the cornerstone of PROTAC efficacy. A thorough understanding of the multifaceted role of this spacer is essential for the rational design and development of next-generation targeted protein degraders and other complex bioconjugates.

References

- 1. anjiechem.com [anjiechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]

- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. precisepeg.com [precisepeg.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medkoo.com [medkoo.com]

- 17. benchchem.com [benchchem.com]

- 18. assaygenie.com [assaygenie.com]

- 19. info.gbiosciences.com [info.gbiosciences.com]

The Sentinel and the Bridge: An In-depth Technical Guide to the Boc Protecting Group in S-acetyl-PEG3-Boc

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development, particularly in the burgeoning field of targeted protein degradation, linker molecules play a pivotal role in the efficacy and specificity of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). S-acetyl-PEG3-Boc is one such bifunctional linker, designed with precision to bridge a target protein ligand and an E3 ligase ligand. This technical guide delves into the core functionalities of S-acetyl-PEG3-Boc, with a specific focus on the strategic importance and chemical behavior of the tert-butyloxycarbonyl (Boc) protecting group.

Unveiling the Architecture of S-acetyl-PEG3-Boc

S-acetyl-PEG3-Boc is a heterobifunctional linker that incorporates three key components:

-

An S-acetyl protected thiol group: This serves as a latent nucleophile, which, upon deprotection, can readily react with various electrophilic functionalities to conjugate with a ligand. The acetyl group offers stability under a range of chemical conditions.

-

A triethylene glycol (PEG3) spacer: This hydrophilic polyethylene glycol chain enhances the aqueous solubility of the molecule and the resulting PROTAC, which can improve cell permeability and overall pharmacokinetic properties. The length of the PEG spacer is a critical parameter in optimizing the distance between the target protein and the E3 ligase for effective ubiquitination.

-

A Boc-protected amine group: The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.[1][2] It masks the reactivity of the primary amine, preventing unwanted side reactions during synthesis and allowing for controlled, sequential conjugation.

The strategic placement of these functionalities allows for a modular and controlled approach to the synthesis of complex biomolecules.

The Boc Protecting Group: A Cornerstone of Amine Protection

The tert-butyloxycarbonyl (Boc) group is a cornerstone in organic synthesis, particularly in peptide synthesis and the construction of complex molecules for drug discovery.[1][2] Its popularity stems from its robustness under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[1][2]

Mechanism of Boc Protection

The Boc group is typically introduced to an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[][4] The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amines using the Boc group, adapted for a molecule like S-acetyl-PEG3-Boc.

General Protocol for Boc Protection of an Amine

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a mixture of water and THF)[6]

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent in a round-bottom flask.

-

Add the base (typically 1.1-1.5 equivalents) to the solution and stir.

-

Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the reaction mixture.[6]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-Boc protected product by column chromatography if necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected substrate (e.g., S-acetyl-PEG3-Boc)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the Boc-protected substrate in DCM in a round-bottom flask.

-

Add TFA to the solution (typically 20-50% v/v). A 1:1 mixture of TFA and DCM is a common starting point.[7]

-

Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[8] Monitor the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[7]

-

For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the deprotected amine.

General Protocol for Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

-

Boc-protected substrate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent or use it neat.

-

Add the 4M HCl in 1,4-dioxane solution.

-

Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash with diethyl ether to yield the deprotected amine hydrochloride salt.

Quantitative Data on Boc Deprotection

The efficiency and rate of Boc deprotection can be influenced by the substrate, the acid used, its concentration, and the solvent. Below is a summary of typical conditions and outcomes.

| Deprotection Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| 20-50% TFA | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 hours | >95% | A very common and generally effective method.[7] |

| 4M HCl | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >90% | Often yields the hydrochloride salt directly.[8] |

| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temperature | 1 - 4 hours | up to 90% | A milder alternative for substrates sensitive to strong acids.[7] |

| Choline Chloride:pTSA | Neat | Room Temperature | 5 - 60 minutes | >95% | A green chemistry approach using a deep eutectic solvent.[9] |

Orthogonality and Stability Considerations

A key advantage of the Boc group is its orthogonality with other common protecting groups. It is stable to basic conditions, allowing for the selective removal of base-labile groups like Fmoc in the same molecule.[1]

In the context of S-acetyl-PEG3-Boc, it is crucial that the conditions used for Boc deprotection do not cleave the S-acetyl group. The thioester bond of the S-acetyl group is generally stable to the acidic conditions used for Boc removal. However, strong nucleophiles or harsh basic conditions would lead to its cleavage.

Conclusion

The Boc protecting group is an indispensable tool in the synthesis of complex molecules for drug development, such as the PROTAC linker S-acetyl-PEG3-Boc. Its reliable installation, stability under various conditions, and selective removal under mild acidic conditions provide the necessary control for multi-step synthetic strategies. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for researchers and scientists working to advance the field of targeted therapeutics. The judicious use of the Boc group in molecules like S-acetyl-PEG3-Boc enables the precise construction of next-generation medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 4. t-Boc-Aminooxy-PEG3-S-Ac | 2055040-71-4 | BroadPharm [broadpharm.com]

- 5. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. anjiechem.com [anjiechem.com]

- 9. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

The S-Acetyl Group in Linker Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and drug delivery, the precise and controlled modification of biomolecules is paramount. The thiol group of cysteine residues is a prime target for such modifications due to its high nucleophilicity and relative scarcity compared to other functional groups like amines. However, the reactivity of the thiol group also makes it susceptible to oxidation and other undesirable side reactions. The S-acetyl group serves as a robust and versatile protecting group for thiols, enabling chemists to mask the thiol's reactivity until its functionality is required. This technical guide provides an in-depth exploration of the function of the S-acetyl group in linker chemistry, with a focus on its application in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Function: A Removable Shield for Thiols